Leptocarpinine
Overview
Description
Leptocarpinine is an alkaloid compound isolated from the herbaceous plant Hypecoum leptocarpum, which belongs to the Papaveraceae family. This plant is commonly found in north and southwest China and is widely used in traditional Tibetan medicine for its antipyretic, analgesic, and anti-inflammatory properties . This compound has garnered attention due to its various biological activities, including bacteriostatic, anti-inflammatory, hepatoprotective, analgesic, anti-HIV, and allelopathic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leptocarpinine can be isolated from the crude extract of Hypecoum leptocarpum using high-speed counter-current chromatography. The process involves a two-phase solvent system composed of tetrachloromethane, chloroform, methanol, and 0.1 M hydrochloric acid in a volume ratio of 1.5:2.5:3:2 (V/V/V/V). The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The primary method involves the extraction and purification from the plant Hypecoum leptocarpum using chromatographic techniques.
Chemical Reactions Analysis
Leptocarpinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Leptocarpinine has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its biological activities, including its bacteriostatic, anti-inflammatory, and hepatoprotective effects.
Medicine: this compound is explored for its potential therapeutic applications, such as analgesic, anti-HIV, and anti-inflammatory treatments.
Mechanism of Action
Leptocarpinine is compared with other alkaloids isolated from Hypecoum leptocarpum, such as protopine, cryptopine, allocryptopine, sanguinarine, and leptopine . These compounds share similar biological activities but differ in their chemical structures and specific effects. This compound is unique due to its distinct molecular structure and specific pharmacological properties.
Comparison with Similar Compounds
- Protopine
- Cryptopine
- Allocryptopine
- Sanguinarine
- Leptopine
Leptocarpinine stands out for its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 6-(6-methyl-8-methylidene-5,9-dihydro-[1,3]dioxolo[4,5-h][2]benzazepin-6-ium-7-yl)-1,3-benzodioxole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20NO6/c1-12-4-13-5-17-18(27-10-26-17)6-14(13)9-23(2)21(12)15-7-19-20(29-11-28-19)8-16(15)22(24)25-3/h5-8H,1,4,9-11H2,2-3H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMLFRSYJBUBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C(=C)CC2=CC3=C(C=C2C1)OCO3)C4=CC5=C(C=C4C(=O)OC)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20NO6+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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